![molecular formula C21H23FN4O3 B2674832 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396847-17-8](/img/structure/B2674832.png)
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a furan ring, a morpholine ring, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, furan ring, and morpholine ring would contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups (such as the amide and the morpholine ring) suggests that it would have some degree of water solubility .Scientific Research Applications
Antitumor Activity
The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, related to the queried chemical structure, has been synthesized and its crystal structure determined. This compound shows promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential antitumor applications. The process involves condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which is then prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Hao et al., 2017).
Antibacterial and Antifungal Activities
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, related to the queried chemical, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives have shown good activity, highlighting their potential in antimicrobial applications. The synthesis involves starting from commercially available 3,4-Difluoronirobenzene, indicating a lack of side reactions and by-products, which points to their high yield and purity (Velupillai et al., 2015).
Antimycobacterial Evaluation
Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, through a SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction, have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB). This synthesis and evaluation underscore the potential of such compounds in treating tuberculosis and related bacterial infections (Kantevari et al., 2011).
Antiobesity Activity Related to CB1 Receptor Antagonism
Diaryl dihydropyrazole-3-carboxamides, through modification of the dihydropyrazole scaffold, have shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. These findings offer insights into the development of new therapeutic agents for obesity, showcasing the versatility of compounds with similar structures in targeting various health conditions (Srivastava et al., 2007).
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)21(27)23-14-19(20-3-2-10-29-20)26-8-11-28-12-9-26/h2-7,10,13,19H,8-9,11-12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJQDYMTBEXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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